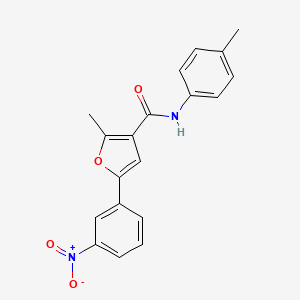

![molecular formula C24H21N5O3 B2468424 N'-[2-(甲基氨基甲酰基)-1H-吲哚-5-基]-N-[(3-吡啶-2-基苯基)甲基]草酰胺 CAS No. 2419489-16-8](/img/structure/B2468424.png)

N'-[2-(甲基氨基甲酰基)-1H-吲哚-5-基]-N-[(3-吡啶-2-基苯基)甲基]草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole is a heterocyclic compound that is a part of many biologically active compounds. It is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of compounds containing an indole or pyridine moiety can vary widely depending on the specific compound being synthesized. For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involving indole and pyridine derivatives can be quite diverse, depending on the specific compound and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods .作用机制

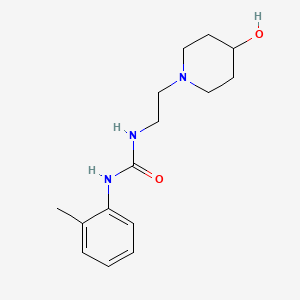

N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide selectively inhibits the p53-MDM2 protein-protein interaction, which is a key regulatory pathway in cancer cells. The tumor suppressor protein p53 is a transcription factor that regulates the cell cycle and promotes apoptosis. MDM2 is a negative regulator of p53 that promotes its degradation. In cancer cells, the p53-MDM2 interaction is disrupted, leading to the inactivation of p53 and the promotion of cell survival. N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide binds to MDM2, preventing its interaction with p53 and leading to the activation of p53-mediated pathways.

Biochemical and Physiological Effects:

N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide has several advantages for lab experiments, including its selectivity for the p53-MDM2 interaction, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its favorable pharmacokinetic profile. However, N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide has some limitations, including its potential toxicity and the need for further optimization to improve its potency and selectivity.

未来方向

For N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide research include the optimization of its potency and selectivity, the development of combination therapies with other cancer therapeutics, and the evaluation of its efficacy in clinical trials. Additionally, the use of N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide as a tool compound to study the p53-MDM2 interaction and its role in cancer biology could lead to the discovery of new therapeutic targets and the development of novel cancer therapeutics.

合成方法

The synthesis of N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide involves a multi-step process starting with the reaction of 2-aminobenzonitrile with 3-bromopyridine to form 2-(3-pyridin-2-ylphenyl)acetamide. The intermediate is then reacted with methyl isocyanate to form the key intermediate N-(2-(methylcarbamoyl)phenyl)-2-(3-pyridin-2-ylphenyl)acetamide. This intermediate is then reacted with 5-bromoindole-2-carboxylic acid to form N'-[2-(Methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide.

科学研究应用

- 应用: 科学家利用 EN300-27143564 创建了新型传感器。两种值得注意的变体是 Aurora(紫色荧光)和 Apollon(黄色颜色)。Aurora 具有高度灵敏性,而 Apollon 的黄色信号可以用肉眼检测到,使其适用于资源有限的诊断测试 .

- 应用: 研究人员正在研究使用光镊来操纵单个 EN300-27143564 分子。 这可能导致用于各种应用(包括单分子研究和纳米结构组装)的精确微操纵 .

- 应用: EN300-27143564 可以用量子点进行功能化,增强其稳定性、特异性和荧光特性。 这种量子点-EN300-27143564 偶联物可能在生物成像和生物传感中得到应用 .

荧光和比色传感器

光镊和微操纵

量子点功能化

总之,EN300-27143564 作为一种脱氧核酶的多功能性为诊断、药物发现和纳米技术开辟了令人兴奋的途径。研究人员继续探索其在不同科学学科中的潜力。 🌟

安全和危害

属性

IUPAC Name |

N'-[2-(methylcarbamoyl)-1H-indol-5-yl]-N-[(3-pyridin-2-ylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3/c1-25-22(30)21-13-17-12-18(8-9-20(17)29-21)28-24(32)23(31)27-14-15-5-4-6-16(11-15)19-7-2-3-10-26-19/h2-13,29H,14H2,1H3,(H,25,30)(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTFNHAXWSFCDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(N1)C=CC(=C2)NC(=O)C(=O)NCC3=CC(=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

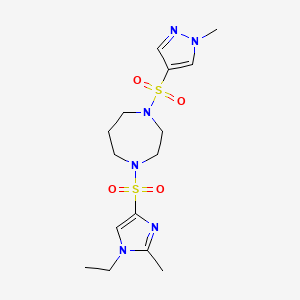

![Methyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468345.png)

![Ethyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2468347.png)

![Tert-butyl N-[(2R,3R)-2-ethynyloxolan-3-yl]carbamate](/img/structure/B2468353.png)

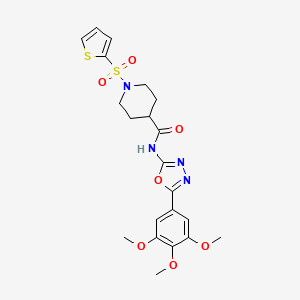

![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2468355.png)

![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)

![Methyl 2-[4-(4-chlorophenyl)piperazino]-4-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2468358.png)

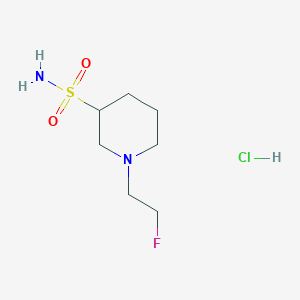

![[5-(Difluoromethyl)-4-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2468361.png)